molecular formula C12H11Cl2NO4 B12216986 Dimethyl 3,5-dichloroanilinomaleate

Dimethyl 3,5-dichloroanilinomaleate

Cat. No.: B12216986
M. Wt: 304.12 g/mol
InChI Key: BIOBEAFZXLGZCM-POHAHGRESA-N
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Description

Dimethyl 3,5-dichloroanilinomaleate is a chemical compound characterized by the presence of dimethyl groups, dichloroaniline, and maleate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,5-dichloroanilinomaleate typically involves the reaction of 3,5-dichloroaniline with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,5-Dichloroaniline+Maleic AnhydrideDimethyl 3,5-dichloroanilinomaleate\text{3,5-Dichloroaniline} + \text{Maleic Anhydride} \rightarrow \text{this compound} 3,5-Dichloroaniline+Maleic Anhydride→Dimethyl 3,5-dichloroanilinomaleate

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3,5-dichloroanilinomaleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Dimethyl 3,5-dichloroanilinomaleate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 3,5-dichloroanilinomaleate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    3,5-Dichloroaniline: A related compound with similar structural features but lacking the maleate moiety.

    Dimethyl Maleate: Another related compound that contains the maleate moiety but lacks the dichloroaniline group.

Uniqueness: Dimethyl 3,5-dichloroanilinomaleate is unique due to the combination of its structural components, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H11Cl2NO4

Molecular Weight

304.12 g/mol

IUPAC Name

dimethyl (Z)-2-(3,5-dichloroanilino)but-2-enedioate

InChI

InChI=1S/C12H11Cl2NO4/c1-18-11(16)6-10(12(17)19-2)15-9-4-7(13)3-8(14)5-9/h3-6,15H,1-2H3/b10-6-

InChI Key

BIOBEAFZXLGZCM-POHAHGRESA-N

Isomeric SMILES

COC(=O)/C=C(/C(=O)OC)\NC1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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